molecular formula C8H8O6S B186528 Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 58416-04-9

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B186528
CAS No.: 58416-04-9
M. Wt: 232.21 g/mol
InChI Key: ZZVINKJCOXPIKL-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H8O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is typically synthesized through the oxidation of thiophene derivatives. The process involves the oxidation of thiophene to form 3,4-dihydroxythiophene-2,5-dicarboxylic acid, which is then esterified with methanol to produce the dimethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled oxidation reactions and esterification under optimized conditions to ensure high yield and purity. The reaction is typically carried out in the presence of catalysts and under specific temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules and materials .

Scientific Research Applications

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVINKJCOXPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325414
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58416-04-9
Record name 58416-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate important for synthesizing conjugated oligomers?

A1: This compound acts as a crucial starting material for synthesizing oligo(thienylenevinylenes), a class of conjugated oligomers with potential applications in organic electronics. [] Its structure allows for sequential modifications, leading to diverse oligomer structures with tailored properties.

Q2: How does the incorporation of alkoxy groups, enabled by this compound, influence the properties of these conjugated oligomers?

A2: The research demonstrates that incorporating alkoxy groups into the oligo(thienylenevinylenes) structure leads to a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. [] This reduction stems from the electron-donating nature of the alkoxy groups, which influences the electronic properties of the resulting conjugated system.

Q3: Can you provide an example of a specific reaction using this compound that showcases its selectivity?

A3: The research highlights the selective esterification of this compound isomers. [] When reacted with a tetrathiafulvalene derivative carrying a carboxylic acid group, only the 3,4-(hydroxymethyl-ethylenedioxy)thiophene isomer undergoes esterification. Interestingly, this selectivity is not observed with less sterically demanding carboxylic acids like lauric acid or benzoic acid. [] This example underscores the importance of steric factors and the specific reactivity of this compound isomers in controlling reaction outcomes.

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